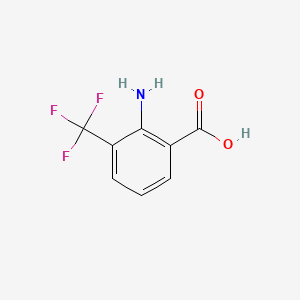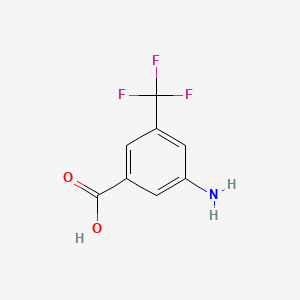
2-Amino-6-chloro-3-formylchromone
Vue d'ensemble
Description
2-Amino-6-chloro-3-formylchromone is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrazolo[1,5-a]pyrimidines
- Application : The reaction of 3-formylchromone with 5-amino-1H-pyrazoles in ethanol results in the synthesis of 6-(2-hydroxy-benzoyl)pyrazolo[1,5-a]pyrimidines. This process is significant in the field of organic chemistry for synthesizing complex heterocyclic compounds, which are of interest in pharmaceutical research and development (Quiroga et al., 2002).
Reactions with Hydroxylamine
- Application : Research on 3-substituted chromones, including 3-formylchromone, with hydroxylamine in alkaline medium leads to the synthesis of compounds like 2-aminochromone-3-carboxamide and 3-amino-4H-chromeno[3,4-d]isoxazol-4-one. These reactions and the resulting compounds have potential applications in medicinal chemistry and drug discovery (Sosnovskikh et al., 2008).
Vibrational Spectroscopic Studies
- Application : A quantum mechanical study of 2-amino 6-bromo 3-formylchromone has provided insights into its molecular structure and spectroscopic properties. These studies are crucial for understanding the physical and chemical properties of such compounds, which can be beneficial in various fields like material science and molecular engineering (Gupta et al., 2012).
Anti-leishmanial and Anti-trypanosomal Activity
- Application : Chromone derivatives synthesized from 3-formylchromone have shown promising in vitro anti-leishmanial and anti-trypanosomal activity. This suggests their potential as antiparasitic agents in medicinal chemistry (Galarraga et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-6-chloro-3-formylchromone are still under investigation. It has been found to exhibit cytotoxicity against hl-60 and nalm-6 leukemia cells . This suggests that the compound may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes that result in cytotoxicity
Biochemical Pathways
The compound’s cytotoxic effects suggest that it may interfere with pathways essential for cell survival and proliferation
Pharmacokinetics
Its molecular weight (22361 g/mol) and solid form suggest that it may have good bioavailability . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily cytotoxic. It has been found to exhibit cytotoxicity against HL-60 and NALM-6 leukemia cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Analyse Biochimique
Biochemical Properties
2-Amino-6-chloro-3-formylchromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form Schiff bases with primary amines, which can further interact with metal ions such as copper and zinc to form complexes . These interactions are crucial as they can influence the compound’s biological activity and potential therapeutic applications.
Cellular Effects
This compound exhibits notable effects on different types of cells and cellular processes. Studies have shown that it possesses cytotoxic properties, particularly against leukemia cells . It can induce apoptosis by promoting the translocation of cytochrome c from the mitochondria to the cytosol, thereby activating the caspase cascade . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been reported to inhibit topoisomerase, an enzyme involved in DNA replication . This inhibition can lead to the accumulation of DNA breaks, ultimately triggering cell death. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions but can degrade when exposed to air . Long-term exposure to this compound has been associated with sustained cytotoxic effects, particularly in in vitro studies involving cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can undergo reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, thereby influencing its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its cytotoxic effects by disrupting mitochondrial function and inducing apoptosis.
Propriétés
IUPAC Name |
2-amino-6-chloro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFVPLUXLQEQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351013 | |
| Record name | 2-Amino-6-chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-77-9 | |
| Record name | 2-Amino-6-chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-chloro-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)


![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)




![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)
![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)



